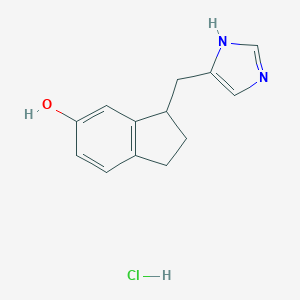

Fadolmidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKZVKWXOWICFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940450 | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189353-32-0 | |

| Record name | Fadolmidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FADOLMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fadolmidine Hydrochloride: A Deep Dive into its Mechanism of Action for Spinal Analgesia

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Targeted Spinal Analgesia

Fadolmidine hydrochloride, a polar imidazole-derived compound, has been a subject of significant preclinical investigation as a potent and selective α2-adrenoceptor agonist.[1] Developed under the code MPV-2426 by Orion Corporation, its primary therapeutic rationale is to provide robust, localized spinal analgesia with an improved safety margin compared to existing systemic α2-agonists like clonidine and dexmedetomidine.[2][3] A key differentiator of fadolmidine lies in its physicochemical properties; its polarity and reduced lipophilicity result in poor penetration of the blood-brain barrier.[3] This characteristic is pivotal to its proposed mechanism of action, aiming to confine its analgesic effects to the spinal cord, thereby mitigating the dose-limiting systemic side effects of sedation and cardiovascular depression commonly associated with this drug class.[3][4]

This in-depth technical guide will elucidate the core mechanism of action of fadolmidine hydrochloride, from its molecular interactions with α2-adrenoceptor subtypes to its downstream signaling cascades and ultimate physiological effects. We will also explore the experimental methodologies used to characterize this compound, providing a comprehensive resource for researchers in pain management and drug development.

Molecular Target and Binding Profile: A Selective α2-Adrenoceptor Agonist

Fadolmidine's primary mechanism of action is its function as a full agonist at all three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating nociceptive signaling in the central nervous system.[1]

Receptor Subtype Affinity and Selectivity

While fadolmidine is highly selective for the α2-adrenoceptor family over other adrenergic receptors, it does not exhibit significant subtype selectivity within the α2 family.[4] This broad agonism at α2A, α2B, and α2C subtypes contributes to its potent analgesic properties. The terminals of primary afferent nociceptive neurons predominantly express α2A-adrenoceptors, while secondary spinal dorsal horn neurons express α2C-adrenoceptors, both of which are key sites for mediating analgesia.[5]

Functional Potency at α2-Adrenoceptor Subtypes

Fadolmidine has been characterized as a potent full agonist at all three human α2-adrenoceptor subtypes. Functional assays, likely measuring the inhibition of cyclic AMP (cAMP), have been used to determine its efficacy.

| Receptor Subtype | EC50 (nM) |

| Human α2A | 0.4 |

| Human α2B | 4.9 |

| Human α2C | 0.5 |

| Table 1: In vitro functional potency of fadolmidine at human α2-adrenoceptor subtypes. Data from Lehtimäki et al. as cited in a 2014 dissertation.[2] |

Downstream Signaling Pathways: The Intracellular Cascade

As an α2-adrenoceptor agonist, fadolmidine's binding to its target receptors initiates a cascade of intracellular signaling events mediated by inhibitory G-proteins (Gi/o).

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon activation by fadolmidine, the α2-adrenoceptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and neurotransmitter release.

Modulation of Ion Channel Activity

The Gβγ subunits released upon receptor activation also play a direct role in modulating ion channel function:

-

Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ dimer can directly bind to and activate GIRK channels, leading to an efflux of potassium ions from the neuron.[8] This results in hyperpolarization of the neuronal membrane, making it more difficult to initiate an action potential and thereby reducing neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also directly interact with and inhibit N-type and P/Q-type voltage-gated calcium channels.[9] This inhibition reduces the influx of calcium into the presynaptic terminal upon depolarization, which is a critical step for the release of neurotransmitters, including the excitatory neurotransmitter glutamate, from nociceptive neurons.

Physiological Effects: From Cellular Inhibition to Analgesia

The molecular actions of fadolmidine translate into significant physiological effects, primarily the modulation of pain signaling within the spinal cord.

Spinal Antinociception

By activating presynaptic α2-adrenoceptors on the terminals of primary afferent C- and Aδ-fibers, fadolmidine inhibits the release of excitatory neurotransmitters such as glutamate and substance P into the synaptic cleft of the dorsal horn.[5] Concurrently, activation of postsynaptic α2-adrenoceptors on dorsal horn neurons leads to hyperpolarization, reducing their excitability and the propagation of nociceptive signals to higher brain centers. This dual presynaptic and postsynaptic inhibition is the cornerstone of its potent antinociceptive effects.[5]

In preclinical models, intrathecally administered fadolmidine has demonstrated efficacy in reducing various types of pain, including thermal, mechanical, and visceral pain.[4] Its analgesic potency is comparable to that of dexmedetomidine.[4]

Favorable Side-Effect Profile

A key advantage of fadolmidine is its reduced propensity for systemic side effects when administered spinally.[2]

-

Sedation: Unlike dexmedetomidine and clonidine, which readily cross the blood-brain barrier to cause sedation, fadolmidine's polar nature limits its distribution to the brain, resulting in significantly less sedation at analgesic doses.[3]

-

Cardiovascular Effects: Intrathecal fadolmidine has been shown to have minimal effects on blood pressure and heart rate at analgesic doses, in contrast to the more pronounced cardiovascular depression observed with more lipophilic α2-agonists.[2][6]

Experimental Protocols for Characterization

The elucidation of fadolmidine's mechanism of action relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assay (for determining receptor affinity)

This assay is fundamental for determining the binding affinity (Ki) of a compound for its receptor.

Objective: To quantify the affinity of fadolmidine for α2-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing a specific human α2-adrenoceptor subtype (α2A, α2B, or α2C) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]-rauwolscine) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled fadolmidine.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of fadolmidine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition (for determining agonist potency)

This assay measures the functional consequence of α2-adrenoceptor activation by quantifying the inhibition of cAMP production.

Objective: To determine the potency (EC50) and efficacy of fadolmidine as an agonist at α2-adrenoceptor subtypes.

Methodology:

-

Cell Culture: Cells expressing the α2-adrenoceptor subtype of interest are cultured in appropriate media.

-

Stimulation: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP. Subsequently, the cells are treated with varying concentrations of fadolmidine.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of fadolmidine. The EC50 value, representing the concentration of fadolmidine that produces 50% of its maximal inhibitory effect, is determined from this curve.

Clinical Development and Future Perspectives

Fadolmidine (MPV-2426) was developed by Orion Corporation with the goal of becoming a novel spinal analgesic.[2] Despite promising preclinical data highlighting its potent analgesic effects and favorable safety profile, fadolmidine has not progressed to late-stage clinical development and currently has no approved medical indication.[1] The reasons for the discontinuation of its development are not publicly detailed.

However, the scientific journey of fadolmidine provides valuable insights for the development of future targeted analgesics. Its development underscores the potential of designing drugs with specific physicochemical properties to achieve localized therapeutic effects and minimize systemic toxicity. The exploration of polar α2-agonists remains a promising avenue for creating safer and more effective treatments for various pain states.

Conclusion

Fadolmidine hydrochloride exerts its mechanism of action as a potent, full agonist at α2A, α2B, and α2C adrenoceptors. Its binding to these Gi/o-coupled receptors in the spinal cord leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of key ion channels (activation of GIRK and inhibition of VGCCs). This cascade of events results in a reduction of neuronal excitability and the inhibition of nociceptive neurotransmitter release, producing potent spinal analgesia. The compound's unique polar nature restricts its entry into the central nervous system, thereby offering a significant advantage in terms of a reduced side-effect profile compared to less selective, more lipophilic α2-agonists. While its clinical development has not progressed, the study of fadolmidine continues to inform the rational design of next-generation, targeted pain therapeutics.

References

-

Fadolmidine - Wikipedia. Available from: [Link]

- Pertovaara A. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS Drug Rev. 2004 Summer;10(2):117-26.

-

Leino, T. Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku. 2014. Available from: [Link]

- Lehtimäki J, et al. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. Eur J Pharmacol. 2020 Sep 5;882:173296.

- Giovannitti JA Jr, Thoms SM, Crawford JJ. Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesth Prog. 2015 Spring;62(1):31-9.

- Goldsmith ZG, Dhanasekaran DN. G protein-coupled receptor signaling and cancer. Biochim Biophys Acta. 2007 May;1776(2):181-99.

- Sjöholm P, et al. Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. HELDA - University of Helsinki. 2022.

- Catterall WA. Voltage-gated calcium channels. Cold Spring Harb Perspect Biol. 2011 Aug 1;3(8):a003947.

- Lüscher C, Slesinger PA. Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease.

- Leino T, et al. Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacol Res Perspect. 2021 Jul;9(4):e00830.

- Pertovaara A. Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews. 2004;10(2):117-126.

- Leino T, Viitamaa T, Haapalinna A, Lehtimäki J, Virtanen R. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn Schmiedebergs Arch Pharmacol. 2009 Dec;380(6):539-50.

- Stone LS, et al. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Front Neurosci. 2017;11:467.

- Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010 Jun;160(5):1048-61.

- Morrison MD, et al. A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits. Elife. 2021;10:e69120.

Sources

- 1. Fadolmidine - Wikipedia [en.wikipedia.org]

- 2. utupub.fi [utupub.fi]

- 3. helda.helsinki.fi [helda.helsinki.fi]

- 4. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadolmidine Hydrochloride (MPV-2426): Technical Monograph & Research Guide

[1]

Executive Summary

Fadolmidine hydrochloride (MPV-2426) represents a pivotal case study in "site-specific" drug design within the class of alpha-2 adrenergic receptor (

This guide analyzes the chemical architecture, pharmacological mechanism, and experimental utility of fadolmidine, serving as a blueprint for researchers investigating spinal analgesia and receptor-targeted drug delivery.

Chemical & Physical Profile

Structural Identity

Fadolmidine is an imidazole-substituted indane derivative.[1][2][3] Its structural rigidity and polar hydroxyl group contribute to its distinct pharmacokinetic profile.

| Attribute | Specification |

| Common Name | Fadolmidine Hydrochloride |

| Development Code | MPV-2426 |

| IUPAC Name | 3-(1H-imidazol-4-ylmethyl)-indan-5-ol hydrochloride |

| Molecular Formula | |

| Molecular Weight | 250.72 g/mol (salt); 214.26 g/mol (free base) |

| Solubility | Highly soluble in water; low lipophilicity compared to dexmedetomidine.[2][4] |

| Stereochemistry | Typically synthesized as a racemate in early literature, though stereospecific activity is characteristic of the class. |

Synthetic Pathway

The synthesis of fadolmidine involves a classic McMurry-type coupling or reductive condensation strategy, followed by hydrogenation and deprotection.[1][3]

Figure 1: Synthetic Route of Fadolmidine (MPV-2426) [1][3]

Caption: Three-stage synthesis of Fadolmidine involving reductive coupling, catalytic hydrogenation, and acid-mediated demethylation.[1][3]

Pharmacology: The "Segmental Restriction" Hypothesis

Mechanism of Action

Fadolmidine is a full agonist at all three

-

Potency (

): -

Selectivity: Highly selective for

over

Pharmacokinetics & Site of Action

The defining feature of fadolmidine is its poor CNS penetrability .

-

Systemic Administration: When given IV, it barely crosses the BBB, resulting in weak central effects.

-

Intrathecal (IT) Administration: It binds to

-receptors in the Substantia Gelatinosa of the dorsal horn, inhibiting nociceptive transmission (C-fibers and A -

Outcome: Because it does not spread rostrally to the brainstem (Locus Coeruleus), it produces potent spinal analgesia with significantly less sedation and hypotension than intrathecal dexmedetomidine.

Figure 2: Differential Signaling of Fadolmidine vs. Lipophilic Agonists

Caption: Fadolmidine's hydrophilicity restricts it to the spinal dorsal horn, minimizing supraspinal side effects common to lipophilic agonists.

Experimental Protocols

Intrathecal Catheterization & Efficacy Testing

For researchers validating spinal analgesics, the following protocol ensures reliable data with Fadolmidine.

Prerequisites: Male Sprague-Dawley rats (250-300g), PE-10 polyethylene tubing.

Step-by-Step Methodology:

-

Catheter Implantation:

-

Under anesthesia (isoflurane), insert PE-10 tubing through the atlanto-occipital membrane.

-

Advance catheter caudally 8.5 cm to the lumbar enlargement.

-

Validation: Administer lidocaine (20 µL, 2%) post-recovery. Only rats showing transient hind limb paralysis are included.

-

-

Drug Preparation:

-

Dissolve Fadolmidine HCl in sterile saline.

-

Dose Range: 0.3 – 10 µg (Intrathecal bolus in 10 µL volume + 10 µL flush).

-

-

Nociceptive Assays:

-

Tail Flick Test (Thermal): Measure latency to withdraw tail from radiant heat source. Cut-off: 10s to prevent tissue damage.

-

Visceral Pain (Colorectal Distension): Inflate balloon in descending colon (up to 80 mmHg). Measure abdominal withdrawal reflex (AWR).

-

-

Data Analysis:

-

Calculate Maximum Possible Effect (%MPE):

-

Comparison Data (Reference Values)

| Parameter | Fadolmidine (IT) | Dexmedetomidine (IT) | Clonidine (IT) |

| Analgesic Potency ( | ~1-3 µg | ~1-3 µg | ~10-30 µg |

| Sedation Onset | > 30 µg (Wide margin) | < 3 µg (Narrow margin) | < 10 µg |

| Hypotension | Minimal at analgesic dose | Significant | Significant |

| Duration of Action | 2 - 4 hours | 2 - 4 hours | 3 - 5 hours |

Clinical & Translational Status

Despite its promising preclinical profile, Fadolmidine has not achieved widespread regulatory approval (as of 2025).

-

Primary Indication: Spinal analgesia (Intrathecal/Epidural) for chronic pain or postoperative pain.

-

Development Hurdles: The requirement for intrathecal delivery limits the market size compared to oral/IV analgesics. Additionally, the generic availability of clonidine and dexmedetomidine creates a high commercial barrier, even if Fadolmidine offers a superior safety profile.

-

Current Utility: It remains a critical tool compound in academic and pharmaceutical research to demonstrate the physiological separation of spinal analgesia from supraspinal sedation.

References

-

Pertovaara, A. (2004). "Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist." CNS Drug Reviews, 10(2), 117-126.

-

Leino, T., et al. (2009).[5] "Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models." Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550.

-

Leino, T., et al. (2021).[6] "Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs."[6][7] Pharmacology Research & Perspectives, 9(4), e00830.[6]

-

Drug Future. (n.d.). "Fadolmidine hydrochloride - Chemical Structure and Synthesis."

-

Orion Corporation. (2020).[8] "Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models." European Journal of Pharmacology.

Sources

- 1. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]

- 2. Fadolmidine | C13H14N2O | CID 6433098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]

- 4. CA1184495A - Process of producing pharmaceutical composition of famotidine for injection - Google Patents [patents.google.com]

- 5. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utupub.fi [utupub.fi]

- 8. Orion’s phase 2 study of ODM-105 in insomnia did not meet primary goal [orionpharma.com]

Fadolmidine hydrochloride discovery and synthesis

Compound Code: MPV-2426 | Therapeutic Class:

Executive Summary

Fadolmidine hydrochloride (MPV-2426) is a potent, full agonist of the

This guide details the chemical identity, validated synthetic pathway, and molecular mechanism of action of fadolmidine, serving as a reference for drug development professionals.

Chemical Identity & Structural Logic

Fadolmidine represents a structural evolution from the medetomidine scaffold, incorporating a fused indane ring system to restrict conformational flexibility and enhance receptor subtype specificity.

| Parameter | Detail |

| IUPAC Name | 3-(1H-imidazol-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol hydrochloride |

| Common Name | Fadolmidine Hydrochloride |

| Code Name | MPV-2426 |

| Molecular Formula | |

| Key Structural Features | Indane Scaffold: Provides steric bulk and rigidity.Phenolic Hydroxyl (C5): Increases polarity, limiting BBB penetration.Imidazole Moiety: Critical for |

Structural Differentiation

While dexmedetomidine relies on a methylated benzyl group, fadolmidine utilizes a 5-hydroxy-indane system. The addition of the hydroxyl group significantly increases the compound's polarity (hydrophilicity), which is the primary driver for its localized spinal action and reduced systemic redistribution.

Chemical Synthesis (Authoritative Route)

The industrial synthesis of fadolmidine, as developed by Orion Corporation, utilizes a McMurry coupling strategy to construct the carbon skeleton, followed by hydrogenation and deprotection. This route is preferred for its convergence and scalability.

Retrosynthetic Analysis

The molecule is disconnected at the exocyclic double bond (formed via McMurry coupling) between the indanone fragment and the imidazole aldehyde.

-

Fragment A: 6-methoxy-1-indanone (Provides the indane core and masked hydroxyl).

-

Fragment B: 1-benzyl-1H-imidazole-5-carbaldehyde (Provides the imidazole ring, protected with a benzyl group).

Step-by-Step Protocol

Step 1: McMurry Coupling (Skeleton Formation)

Reagents: Titanium(IV) chloride (

-

A slurry of low-valent titanium is generated in situ by refluxing

and Zn dust in dry THF. -

A mixture of 6-methoxy-1-indanone and 1-benzyl-1H-imidazole-5-carbaldehyde is added to the refluxing slurry.

-

Mechanism: The carbonyl oxygens are removed, forming a

double bond between the indane C1 position and the imidazole methyl group. -

Product: 4-[(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl]-1-benzyl-1H-imidazole.

Step 2: Hydrogenation & Debenzylation

Reagents: Hydrogen gas (

-

The olefin intermediate is dissolved in ethanol.

-

Catalytic hydrogenation is performed.[1] This step achieves two transformations simultaneously:

-

Reduction of the exocyclic double bond to a single bond (methylene bridge).

-

Hydrogenolysis of the benzyl protecting group on the imidazole nitrogen.

-

-

Product: 4-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole.

Step 3: Demethylation (Phenol Formation)

Reagents: Concentrated Hydrobromic Acid (48% HBr). Reaction:

-

The methoxy intermediate is refluxed in concentrated HBr.[1]

-

Ether cleavage occurs via nucleophilic attack of the bromide ion on the methyl group, liberating the free phenol.

-

Workup: Neutralization and extraction.

Step 4: Salt Formation

Reagents: Hydrochloric acid (HCl) in isopropanol or diethyl ether. Reaction:

-

The free base is dissolved in a suitable solvent.

-

Anhydrous HCl is introduced to precipitate the target hydrochloride salt.

-

Final Product: Fadolmidine Hydrochloride.

Caption: Synthetic pathway for Fadolmidine HCl via McMurry coupling and catalytic hydrogenation.

Mechanism of Action (MOA)

Fadolmidine acts as a full agonist at all three

Signaling Cascade

-

Receptor Binding: Fadolmidine binds to the presynaptic and postsynaptic

-ARs (G-protein coupled receptors). -

G-Protein Activation: The receptor undergoes a conformational change, activating the heterotrimeric

protein. -

Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The

subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. -

Ion Channel Regulation: The

subunits directly activate G-protein-coupled inwardly rectifying potassium channels (GIRK), leading to

-

-

Physiological Outcome:

-

Presynaptic: Reduced

influx prevents the exocytosis of nociceptive neurotransmitters (Substance P, Glutamate). -

Postsynaptic: Hyperpolarization reduces the excitability of wide dynamic range (WDR) neurons, blocking pain signal transmission to the brain.

-

Caption: Signal transduction pathway of Fadolmidine at the spinal Alpha-2 adrenergic receptor.

Pharmacological Profile & Data

Fadolmidine distinguishes itself from other

Binding Affinity ( )

Fadolmidine displays high affinity for all human

| Receptor Subtype | Affinity ( | Functional Consequence |

| ~1.0 | Primary mediator of spinal analgesia and sedation. | |

| ~2.5 | Implicated in peripheral vasoconstriction. | |

| ~1.5 | Modulates stress response and startle reflex. | |

| > 500 | Low affinity reduces risk of paradoxical hypertension. |

Selectivity Ratio

The

-

Dexmedetomidine: ~1600:1

-

Fadolmidine: High selectivity (comparable to dexmedetomidine), but clinical safety is driven by restricted distribution rather than selectivity alone.

Pharmacokinetics (Spinal Administration)[2]

-

Bioavailability: High in spinal cord tissue.[2]

-

Systemic Absorption: Slow redistribution from the intrathecal space to plasma.

-

Metabolism: Primarily glucuronidation.

-

Clinical Advantage: The polar 5-hydroxyl group limits passive diffusion across the BBB, confining the drug to the spinal compartment. This allows for effective analgesia (spinal action) with reduced sedation (supraspinal action).

References

-

Lehtimäki, J., et al. (2000). Pharmacological characterization of MPV-2426, a novel alpha2-adrenoceptor agonist. European Journal of Pharmacology. Link

-

Karjalainen, A., et al. (1997).[1] Imidazole derivatives having affinity for alpha2 receptors. Patent WO 97/12874 (Orion Corporation).[1] Link

-

Pertovaara, A., et al. (2004).[12] Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS Drug Reviews. Link

-

Leino, T., et al. (2009).[13] Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Drug Future Database. (n.d.). Fadolmidine Hydrochloride Synthesis Route. Link

Sources

- 1. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]

- 2. utupub.fi [utupub.fi]

- 3. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA1184495A - Process of producing pharmaceutical composition of famotidine for injection - Google Patents [patents.google.com]

- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 8. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 10. helda.helsinki.fi [helda.helsinki.fi]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadolmidine hydrochloride alpha-2 adrenoceptor agonist properties

Fadolmidine Hydrochloride: The Spinally-Restricted -Adrenoceptor Agonist

Technical Monograph & Experimental Guide

Executive Summary

Fadolmidine hydrochloride (MPV-2426) represents a distinct class of imidazole-based

This guide provides a comprehensive analysis of fadolmidine’s molecular pharmacology, signaling mechanics, and validated experimental protocols for characterizing its agonist profile.

Chemical Architecture & Synthesis

IUPAC Name: 3-(1H-imidazol-5-ylmethyl)-5-indanol hydrochloride

Molecular Formula:

Fadolmidine features a fused indane ring system, distinguishing it from the purely imidazole-substituted alkyl chains of medetomidine. This structural rigidity contributes to its high receptor affinity.

Synthetic Pathway

The synthesis of fadolmidine involves a reductive coupling strategy, critical for establishing the imidazole-indane linkage.[2]

Figure 1: Synthetic route for Fadolmidine HCl via reductive coupling and catalytic hydrogenation.

Molecular Pharmacology

Fadolmidine is a full agonist at all three human

Receptor Binding Profile

Quantitative data from CHO cell expression systems demonstrates fadolmidine's nanomolar potency.[3]

| Receptor Subtype | Efficacy (Intrinsic Activity) | Physiological Role | |

| 0.4 | Full Agonist | Sedation, analgesia, sympatholysis | |

| 4.9 | Full Agonist | Vasoconstriction, anti-shivering | |

| 0.5 | Full Agonist | Stress response modulation | |

| ~22.0 | Partial/Full | Peripheral vasoconstriction (minor) |

Data compiled from Leino et al. and receptor binding assays [1, 2].

Signal Transduction Mechanism

Upon binding, fadolmidine induces a conformational change in the

-

cAMP Reduction: Inhibition of Adenylyl Cyclase.

-

Hyperpolarization: Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK).

-

Transmitter Blockade: Inhibition of N-type voltage-gated Calcium channels (

), preventing vesicle fusion in presynaptic neurons.

Figure 2: Intracellular signaling cascade of Fadolmidine-mediated

Comparative Analysis: Fadolmidine vs. Dexmedetomidine

The defining characteristic of Fadolmidine is its compartmentalization .

| Feature | Fadolmidine | Dexmedetomidine | Clonidine |

| High | Ultra-High (1620:1) | Moderate (220:1) | |

| BBB Penetration | Poor (Hydrophilic/Structural constraints) | High (Lipophilic) | High |

| Primary Site of Action | Spinal Dorsal Horn (Intrathecal) | Locus Coeruleus (Systemic) | Systemic & Spinal |

| Sedative Potential | Low (at analgesic doses) | High | High |

| Hemodynamic Effect | Minimal (Local vasoconstriction) | Bradycardia/Hypotension | Hypotension |

Source: Pertovaara A. (2004) [3].[4]

Experimental Protocols

Protocol A: cAMP Inhibition Functional Assay

Objective: Determine the

Materials:

-

CHO-K1 cells stably expressing human

-AR. -

Buffer: HBSS containing 20 mM HEPES and 500

M IBMX (phosphodiesterase inhibitor). -

Stimulant: Forskolin (10

M). -

Detection: TR-FRET cAMP kit (e.g., LANCE or HTRF).

Methodology:

-

Cell Prep: Harvest CHO-

cells and resuspend in stimulation buffer at -

Plating: Dispense 5

L of cell suspension into a 384-well white low-volume plate (1000 cells/well). -

Compound Addition: Add 2.5

L of Fadolmidine (serial dilution, 10 pM to 10 -

Stimulation: Add 2.5

L of Forskolin (4x concentrated, final 10 -

Incubation: Incubate for 30 minutes at Room Temperature (RT).

-

Detection: Add 5

L of cAMP-d2 conjugate followed by 5 -

Read: Incubate 1 hour at RT and read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).

Data Analysis:

-

Calculate the FRET ratio (

nm). -

Normalize data to "Basal" (no Forskolin) and "Max" (Forskolin only).

-

Fit curve using a 4-parameter logistic equation to derive

.

Figure 3: Workflow for TR-FRET cAMP Inhibition Assay.

References

-

Leino, T., et al. (2009).[5][6] Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models.[3][6][7][8][9][10] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Peltoniemi, M.A., et al. (2016). Fadolmidine: a novel alpha2-adrenoceptor agonist for spinal analgesia.[3][4][7][10][11] Current Opinion in Anaesthesiology.

-

Pertovaara, A. (2004).[4] Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist.[3][4] CNS Drug Reviews.[4]

-

Drug Future. Fadolmidine hydrochloride Synthesis Data.

-

Leino, T., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology.[5]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]

- 3. medkoo.com [medkoo.com]

- 4. Fadolmidine - Wikipedia [en.wikipedia.org]

- 5. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of radolmidine, a novel alpha2 -adrenergic agonist compared with dexmedetomidine in different pain models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utupub.fi [utupub.fi]

- 11. research.utu.fi [research.utu.fi]

Chemical structure of Fadolmidine hydrochloride

An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Fadolmidine Hydrochloride

Introduction

Fadolmidine, also known by its development code MPV-2426, is a potent and selective α2-adrenoceptor agonist designed specifically for spinal analgesia.[1][2] Unlike other systemically administered α2-agonists which can cause significant sedation and cardiovascular side effects, fadolmidine's physicochemical properties limit its penetration of the blood-brain barrier.[3][4] This targeted approach allows for powerful, localized pain relief at the spinal level with a markedly improved safety profile, making it a subject of significant interest for researchers in pain management and drug development. This guide provides a comprehensive technical overview of its chemical structure, synthesis, mechanism of action, and the experimental methodologies used to validate its unique pharmacological profile.

Physicochemical Properties and Chemical Structure

Fadolmidine is an imidazole-derived compound, structurally related to other well-known α2-agonists like medetomidine and dexmedetomidine.[5] Its structure is centered on an indanol core linked to an imidazole group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions for formulation.

| Identifier | Value |

| IUPAC Name | 3-((1H-imidazol-4-yl)methyl)-2,3-dihydro-1H-inden-5-ol hydrochloride[3] |

| Synonyms | MPV-2426, Radolmidine hydrochloride[3][6] |

| CAS Number | 189353-32-0[3] |

| Molecular Formula | C₁₃H₁₅ClN₂O[3] |

| Molecular Weight | 250.72 g/mol [3][7] |

| Stereochemistry | Racemic[8] |

The molecule possesses a chiral center, and it is typically supplied as a racemic mixture.[8] The hydrochloride salt is formed by the reaction of the basic imidazole nitrogen with hydrochloric acid, a common practice to improve the handling and formulation characteristics of amine-containing active pharmaceutical ingredients.

Conceptual Synthesis Pathway

The synthesis of fadolmidine involves a multi-step process. A plausible and documented route involves the reductive coupling of a protected indanone with a protected imidazole-carbaldehyde, followed by deprotection and hydrogenation steps to yield the final compound.[6] The final step involves treatment with hydrochloric acid to form the stable salt.

Caption: Conceptual workflow for the synthesis of Fadolmidine Hydrochloride.

Mechanism of Action: Selective α2-Adrenergic Agonism

Fadolmidine exerts its analgesic effects by acting as a full agonist at all three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C), which are G protein-coupled receptors (GPCRs).[3][9] These receptors are primarily coupled to the inhibitory G-protein, Gi.[10]

Receptor Binding & Potency Fadolmidine displays high affinity and potent activation at human α2-adrenoceptor subtypes.

| Receptor Subtype | EC₅₀ Value (nM) |

| α2A-adrenoceptor | 0.4[3] |

| α2B-adrenoceptor | 4.9[3] |

| α2C-adrenoceptor | 0.5[3] |

Upon binding, the activated Gi-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] In the dorsal horn of the spinal cord, this cascade results in the hyperpolarization of neurons and inhibition of the release of nociceptive (pain-signaling) neurotransmitters, such as substance P and glutamate. This presynaptic inhibition is the primary mechanism behind its powerful analgesic effect.[10][12]

Caption: Signaling pathway of Fadolmidine at the α2-adrenergic receptor.

A key aspect of fadolmidine's design is its polarity, which limits its ability to cross the blood-brain barrier. This ensures that when administered spinally (intrathecally or epidurally), its action is largely confined to the spinal cord, thereby preventing the significant sedative and hypotensive effects associated with centrally-acting α2-agonists.[4][13][14]

Preclinical Evaluation: Methodologies and Insights

The unique profile of fadolmidine has been established through rigorous preclinical testing, combining in vitro receptor studies with in vivo functional assessments.

In Vitro Protocol: Receptor Activation Assay

This protocol determines the functional potency of fadolmidine at specific receptor subtypes.

-

Objective: To quantify the EC₅₀ of fadolmidine at human α2A, α2B, and α2C adrenoceptors.

-

Methodology:

-

Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably transfected with the gene for a specific human α2-adrenoceptor subtype under standard culture conditions.[3] The use of transfected cells provides a clean system to study the effects on a single receptor type without interference from other receptors.

-

Assay Preparation: Plate the cells in multi-well plates and allow them to adhere.

-

Compound Addition: Prepare serial dilutions of fadolmidine hydrochloride in an appropriate assay buffer. Add the dilutions to the cells.

-

Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and generate a high baseline level of cAMP. Fadolmidine's inhibitory effect will be measured against this stimulated baseline.

-

Incubation: Incubate the plates for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the percentage inhibition of cAMP production against the log concentration of fadolmidine. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

In Vivo Protocol: Spinal Analgesia and Safety Assessment in Rodents

This protocol evaluates the therapeutic efficacy and side-effect profile of spinally administered fadolmidine.

-

Objective: To assess the antinociceptive effect and sedative/cardiovascular side effects of intrathecal (i.t.) fadolmidine.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats with chronically implanted intrathecal catheters for direct drug delivery to the lumbar spinal cord.[15]

-

Drug Administration: Administer fadolmidine (e.g., 1-10 µg) or vehicle control via the i.t. catheter in a small volume (e.g., 10 µl).[15][16] A comparator group receiving dexmedetomidine can be included to benchmark performance.[14]

-

Antinociception Assessment (Tail-Flick Test): At set time points post-injection, measure the pain threshold by applying a radiant heat source to the rat's tail and recording the latency to a withdrawal flick.[16] An increase in latency indicates an analgesic effect.

-

Sedation Assessment: Monitor the animal's locomotor activity in an open-field test. A significant reduction in movement compared to vehicle-treated animals indicates sedation.[15]

-

Cardiovascular Monitoring: In separate cohorts, measure mean arterial pressure and heart rate via telemetry or an arterial catheter to assess cardiovascular side effects.[1][9]

-

Data Analysis: Analyze the tail-flick data as a percentage of the maximum possible effect (%MPE). Compare locomotor and cardiovascular data between treatment groups using appropriate statistical tests (e.g., ANOVA). This integrated approach validates that analgesia is achieved at doses that do not cause significant systemic side effects.

-

Caption: Workflow for in vivo evaluation of Fadolmidine.

Analytical Chemistry and Quality Control

Ensuring the identity, purity, and concentration of fadolmidine hydrochloride is critical for research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Hypothetical RP-HPLC Protocol

-

Objective: To determine the purity of a fadolmidine hydrochloride sample and quantify its concentration.

-

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile.[18] The specific ratio is optimized to achieve good peak shape and separation from any impurities.

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum for fadolmidine.

-

Sample Preparation: Accurately weigh and dissolve the fadolmidine HCl sample in the mobile phase to create a stock solution. Prepare working standards and test samples by dilution.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.[17]

-

Analysis: Purity is determined by the area percentage of the main fadolmidine peak relative to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standards. This method provides a reliable and reproducible way to ensure the quality of the compound.

-

Conclusion

Fadolmidine hydrochloride represents a rationally designed analgesic agent. Its chemical structure confers high potency and selectivity for α2-adrenergic receptors, while its polarity strategically limits systemic exposure after spinal administration. This combination results in a promising therapeutic profile: potent, localized analgesia with a significant reduction in the sedative and cardiovascular side effects that limit the utility of other drugs in its class. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of fadolmidine and other targeted analgesics in drug development.

References

-

Wikipedia. Fadolmidine. [Link]

-

Lehtimäki, J., et al. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]

-

Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology. [Link]

-

PubChem. Fadolmidine hydrochloride, (R)-. [Link]

-

Lehtimäki, J. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]

-

Global Substance Registration System. FADOLMIDINE HYDROCHLORIDE, (R)-. [Link]

-

Pertovaara, A. (2004). Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews. [Link]

-

Global Substance Registration System. FADOLMIDINE HYDROCHLORIDE. [Link]

-

Drug Synthesis Database. Fadolmidine hydrochloride. [Link]

-

Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. [Link]

-

Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed Central. [Link]

-

Haapalinna, A., et al. (2021). Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. HELDA - University of Helsinki. [Link]

-

Wikipedia. Alpha-2 adrenergic receptor. [Link]

-

Manwar, J. V., et al. (2016). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology. [Link]

-

Jarho, P., et al. (2007). Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs. Journal of Ocular Pharmacology and Therapeutics. [Link]

-

Qu, L., et al. (2021). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. PubMed Central. [Link]

-

Pinto, C., et al. (2023). In Vitro Drug Repurposing: Focus on Vasodilators. MDPI. [Link]

-

Kable, J. W., et al. (2000). Alpha(2)-adrenergic receptor signalling in hypertension. PubMed. [Link]

-

Adhikari, R. P., et al. (2023). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Journal of Drug Delivery and Therapeutics. [Link]

- Google Patents. Synthesis method of medetomidine - CN112194626A.

-

Krishna, M., et al. (2015). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Li, Y., et al. (2021). A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline. ScienceOpen. [Link]

-

Organic Syntheses. acetamidine hydrochloride. [Link]

-

Eason, M. G. (1995). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. [Link]

-

Liu, Y., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. [Link]

Sources

- 1. utupub.fi [utupub.fi]

- 2. Fadolmidine | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fadolmidine - Wikipedia [en.wikipedia.org]

- 6. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]

- 7. Fadolmidine hydrochloride, (R)- | C13H15ClN2O | CID 76961047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models - UTUPub [utupub.fi]

- 14. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. helda.helsinki.fi [helda.helsinki.fi]

- 16. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to Fadolmidine Hydrochloride: Receptor Binding Affinity and Pharmacological Profile

This guide provides a comprehensive technical overview of fadolmidine hydrochloride, a potent and selective α2-adrenoceptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound. We will delve into its receptor binding affinity, the methodologies used to determine it, and the implications of its binding profile on its therapeutic potential, particularly in spinal analgesia.

Introduction: The Clinical Significance of Fadolmidine

Fadolmidine, chemically known as 3-(1H-imidazol-4-ylmethyl)-indan-5-ol, is an α2-adrenoceptor agonist developed with a specific therapeutic goal: potent spinal analgesia with a minimized side-effect profile.[1] Unlike other α2-adrenoceptor agonists such as clonidine and dexmedetomidine, fadolmidine's physicochemical properties are tailored to limit its systemic distribution and blood-brain barrier penetration.[2][3] This localized action is crucial for providing targeted pain relief while mitigating common side effects like sedation and cardiovascular depression.[2][4]

The Core of Fadolmidine's Action: α2-Adrenoceptor Binding

Fadolmidine's primary mechanism of action is its high-affinity binding to and activation of α2-adrenoceptors. These receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in modulating neurotransmitter release.

High Selectivity for α2-Adrenoceptors

Fadolmidine is characterized as a highly selective α2-adrenoceptor agonist.[2] While it demonstrates high affinity for the α2-adrenoceptor class, it does not show significant subtype selectivity among the α2A, α2B, and α2C subtypes.[2] This is a critical point, as the different subtypes can mediate distinct physiological effects. The overall effect of fadolmidine is a composite of its interaction with these subtypes at the site of administration.

Off-Target Binding Profile

A comprehensive understanding of a drug's safety and potential side effects necessitates an evaluation of its off-target binding. Studies have revealed that fadolmidine also possesses a binding affinity for the 5-HT3 receptor.[5] Functional studies have shown that this interaction results in partial agonism at the 5-HT3 receptor.[5] However, this off-target activity does not appear to translate into significant hemodynamic effects in vivo, suggesting a favorable safety margin in this regard.[5]

Quantifying Affinity: The Radioligand Binding Assay

The "gold standard" for determining the binding affinity of a compound like fadolmidine to its receptor is the radioligand binding assay.[6] This technique provides quantitative data on receptor expression (Bmax) and the dissociation constants for both radiolabeled (Kd) and unlabeled (Ki) ligands.[7]

Principles of the Assay

Radioligand binding assays are based on the competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound (fadolmidine) for binding to the target receptor. By measuring the amount of radioligand displaced by increasing concentrations of the test compound, we can determine the test compound's affinity for the receptor.

Experimental Workflow: A Step-by-Step Protocol

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of fadolmidine for α2-adrenoceptors.

Step 1: Membrane Preparation

-

Rationale: To isolate the receptors of interest, which are embedded in the cell membrane.

-

Procedure:

-

Homogenize tissue or cells expressing the target α2-adrenoceptor subtype in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

Step 2: Assay Setup

-

Rationale: To create a competitive binding environment between the radioligand and fadolmidine.

-

Procedure:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a known concentration of a suitable α2-adrenoceptor radioligand (e.g., [3H]-clonidine or [3H]-dexmedetomidine).

-

Add varying concentrations of unlabeled fadolmidine hydrochloride. Include a control with no fadolmidine (total binding) and a control with a high concentration of a known α2-adrenoceptor ligand to determine non-specific binding.

-

Step 3: Incubation

-

Rationale: To allow the binding reaction to reach equilibrium.

-

Procedure: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation.[8]

Step 4: Separation of Bound and Free Ligand

-

Rationale: To isolate the radioligand that has bound to the receptors from the unbound radioligand.

-

Procedure:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Step 5: Detection and Data Analysis

-

Rationale: To quantify the amount of bound radioligand and calculate the binding affinity of fadolmidine.

-

Procedure:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of fadolmidine.

-

Plot the specific binding as a function of the fadolmidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fadolmidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Fadolmidine's Pharmacological Profile: A Summary of In Vivo Effects

The high affinity and selectivity of fadolmidine for α2-adrenoceptors, combined with its unique pharmacokinetic properties, result in a distinct pharmacological profile.

| Effect | Observation | Comparison with Other α2-Agonists | Reference |

| Analgesia | Potent antinociceptive effects in various pain models (heat, mechanical, visceral) following intrathecal administration. | Analgesic potency is comparable to dexmedetomidine when administered intrathecally. | [2][3] |

| Sedation | Significantly less sedation compared to dexmedetomidine at analgesic doses. | Dexmedetomidine and clonidine induce sedation at analgesic doses. | [2][4] |

| Cardiovascular Effects | Minimal hemodynamic depression (effects on blood pressure and heart rate) at analgesic doses. | Dexmedetomidine and clonidine cause a decrease in blood pressure and heart rate at analgesic doses. | [2][3][4] |

| Systemic Exposure | Very low plasma concentrations after intrathecal administration, indicating limited systemic spread. | Dexmedetomidine and clonidine have a greater ability to spread from the site of administration. | [3][4][9] |

The α2-Adrenoceptor Signaling Pathway

Activation of α2-adrenoceptors by fadolmidine initiates a signaling cascade that ultimately leads to its analgesic effects.

Caption: Simplified signaling pathway of the α2-adrenoceptor.

Upon binding of fadolmidine, the α2-adrenoceptor activates inhibitory G proteins (Gi/o). This leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Inhibition of voltage-gated calcium channels: This decreases the influx of calcium ions, which is essential for neurotransmitter release.

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less excitable.

The net effect of these actions is a reduction in the release of nociceptive neurotransmitters, such as substance P and glutamate, in the spinal cord, resulting in analgesia.

Conclusion and Future Directions

Fadolmidine hydrochloride's pharmacological profile, characterized by high affinity and selectivity for α2-adrenoceptors and limited systemic distribution, makes it a promising candidate for spinal analgesia. Its ability to provide potent pain relief with a reduced burden of side effects compared to other α2-agonists is a significant advantage. Future research should continue to explore the nuances of its interaction with α2-adrenoceptor subtypes and further delineate its clinical utility, including its potential as an adjuvant to local anesthetics.[1][9] The methodologies outlined in this guide provide a robust framework for the continued investigation of fadolmidine and other novel receptor-targeted therapeutics.

References

-

Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296. [Link]

-

Pertovaara, A. (2006). Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. CNS Drug Reviews, 8(3), 297-310. [Link]

-

Savola, J. M. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]

-

Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2 ‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00819. [Link]

-

Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PMC. [Link]

-

Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550. [Link]

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2 - and β3-adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]

-

Zhang, Y., & Xie, L. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 137-147. [Link]

-

Schlamadinger, D. E., et al. (2017). Affinity-Guided Design of Caveolin-1 Ligands for Deoligomerization. PMC. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Bostrom, J., et al. (2011). Fold improvements in binding affinity and relative changes in binding free energy (kcal/mol) relative to the parent Fab during three rounds of mutations. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Abdel-Hakeem, M. A., et al. (2024). Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia. PMC. [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

-

Wang, Y., et al. (2024). Drug–Target Affinity Prediction Based on Cross-Modal Fusion of Text and Graph. MDPI. [Link]

-

Su, Z., et al. (2023). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. [Link]

Sources

- 1. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utupub.fi [utupub.fi]

- 4. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Fadolmidine hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of Fadolmidine Hydrochloride

Abstract

Fadolmidine hydrochloride, also known as MPV-2426, is a potent and selective α2-adrenoceptor agonist developed primarily for spinal analgesia.[1][2] Its unique pharmacological profile is characterized by a high affinity and full agonist efficacy at all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C).[3] A key distinguishing feature of Fadolmidine is its polar nature, which limits its penetration across the blood-brain barrier.[2][4] This property results in a desirable localization of its effects within the spinal cord following intrathecal or epidural administration, thereby producing potent analgesia with a significantly attenuated profile of central nervous system (CNS) and systemic side effects—such as sedation, hypotension, and bradycardia—that often limit the clinical utility of other α2-agonists like clonidine and dexmedetomidine.[1][2][5] This guide provides a comprehensive technical overview of the molecular pharmacology, in vitro and in vivo activity, pharmacokinetics, and safety profile of Fadolmidine, contextualizing its potential as a next-generation spinal analgesic.

Introduction and Chemical Identity

Fadolmidine, chemically described as 3-(1H-Imidazol-4-ylmethyl)-indan-5-ol hydrochloride, is a novel α2-adrenoceptor agonist.[1][3] It was specifically designed to provide localized analgesia upon spinal administration, thereby separating the desired antinociceptive effects from dose-limiting systemic effects.[1]

-

Molecular Formula: C₁₃H₁₄N₂O · HCl[6]

Molecular Pharmacology: Receptor Interaction and Signaling

The therapeutic and side-effect profile of any pharmacological agent is dictated by its interactions with its molecular targets. Fadolmidine's activity is primarily mediated by its high-affinity binding to and activation of α2-adrenoceptors.

Receptor Binding and Functional Activity Profile

Fadolmidine is a potent, full agonist at all three human α2-adrenoceptor subtypes.[1][3] In vitro studies using Chinese Hamster Ovary (CHO) cells transfected with human α2-adrenoceptor subtypes have elucidated its high affinity and efficacy.[3] Beyond its primary targets, Fadolmidine also exhibits activity at other adrenoceptors and serotonin receptors, which contributes to its overall pharmacological profile.

| Target Receptor | Activity | Potency (EC₅₀) | Source |

| Human α2A-Adrenoceptor | Full Agonist | 0.4 nM | [1][3] |

| Human α2B-Adrenoceptor | Full Agonist | 4.9 nM | [1][3] |

| Human α2C-Adrenoceptor | Full Agonist | 0.5 nM | [1][3] |

| Rodent α2D-Adrenoceptor | Full Agonist | 6.4 nM | [3] |

| Human α1A-Adrenoceptor | Full Agonist | 22 nM | [3] |

| Human α1B-Adrenoceptor | Full Agonist | 3.4 nM | [3] |

| Human 5-HT₃ Receptor | Partial Agonist | - | [9] |

Table 1: Receptor Activity and Potency of Fadolmidine.

Mechanism of Action: G-Protein Coupled Signaling

α2-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[10] Activation of these receptors by an agonist like Fadolmidine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. In the dorsal horn of the spinal cord, this signaling cascade results in hyperpolarization of neurons and inhibition of neurotransmitter release from primary afferent terminals, collectively producing a potent analgesic effect.[11]

Caption: Fadolmidine's mechanism via Gi-coupled α2-adrenoceptor signaling.

In Vitro and In Vivo Pharmacological Profile

The preclinical evaluation of Fadolmidine has provided robust evidence for its potent, locally-acting analgesic properties and favorable safety margin compared to other systemically active α2-agonists.

Antinociceptive Efficacy

Intrathecal (i.t.) and epidural administration of Fadolmidine produces potent, dose-dependent antinociception in various animal models, including rats and dogs.[1] Its efficacy has been demonstrated in models of acute thermal pain (tail-flick test), as well as inflammatory, postoperative, and neuropathic pain.[2][4] The antinociceptive potency of intrathecal Fadolmidine is comparable to that of dexmedetomidine.[2]

A significant finding is the synergistic interaction between Fadolmidine and local anesthetics.[1] Co-administration with bupivacaine via the intrathecal route enhances the magnitude and duration of the sensory and motor block, allowing for dose reduction of both agents.[4][12] This synergistic effect is achieved without causing hypotension, a common side effect of spinal anesthesia.[4][12]

Systemic Effects and Safety Profile

The defining characteristic of Fadolmidine's pharmacological profile is its superior safety and tolerability at analgesic doses when administered spinally, a direct consequence of its limited ability to cross the blood-brain barrier.[2][4]

| Effect | Fadolmidine (Intrathecal) | Dexmedetomidine/Clonidine (Intrathecal) | Causality & Insight |

| Analgesia | Potent | Potent | Mediated by spinal α2-adrenoceptors. |

| Sedation | Minor effects, only at high doses | Pronounced at analgesic doses | Fadolmidine's polarity limits distribution to supraspinal CNS sites responsible for sedation.[1][5] |

| Hypotension | Minor effects at analgesic doses | Pronounced at analgesic doses | Reduced systemic exposure and central sympatholytic action compared to more lipophilic agents.[1][2] |

| Bradycardia | Dose-dependent decrease in heart rate | Pronounced at analgesic doses | Some systemic absorption occurs, but the effect is less severe than with other α2-agonists at equianalgesic doses.[1][5] |

| Brain Monoamine Turnover | No effect at analgesic doses | Reduced turnover of noradrenaline and serotonin | Lack of significant CNS penetration prevents interference with central neurotransmitter systems.[5] |

Table 2: Comparative In Vivo Effects of Intrathecal α2-Adrenoceptor Agonists.

Further safety studies have shown that at anticipated clinical doses, intrathecal Fadolmidine has only modest effects on kidney function and urodynamics.[9] While high intrathecal doses can interrupt voiding cycles in rats, the effects within the analgesic range are mild.[9]

Pharmacokinetics: A Profile Designed for Local Action

The pharmacokinetic properties of Fadolmidine are central to its mechanism of providing localized spinal analgesia with minimal systemic side effects.

-

Absorption and Distribution: Fadolmidine is a polar compound.[1] This polarity is the critical factor that limits its passage across the blood-brain barrier.[2][4]

-

Post-Intrathecal Administration: Following intrathecal administration in rats, plasma concentrations of Fadolmidine are very low.[1][4][12] This confirms that the drug remains largely confined to the site of action within the spinal cord, minimizing systemic exposure and the consequent side effects.[1] This pharmacokinetic behavior validates the "local mode of action" for which it was developed.[1][9]

Key Experimental Methodologies

The characterization of Fadolmidine's pharmacological profile relies on a suite of established in vitro and in vivo assays. Understanding these methods is crucial for interpreting the data and appreciating the drug's unique properties.

Protocol: Receptor Binding Affinity Assay

This protocol describes a standard competitive binding assay used to determine the affinity of a test compound (e.g., Fadolmidine) for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of Fadolmidine for human α2A, α2B, and α2C adrenoceptors.

Materials:

-

Membrane preparations from CHO cells stably transfected with one of the human α2-adrenoceptor subtypes.

-

[³H]Rauwolscine (a radiolabeled α2-antagonist).

-

Fadolmidine hydrochloride.

-

Incubation Buffer (e.g., 50 mM KH₂PO₄, pH 7.5).

-

Scintillation fluid and vials.

-

Glass fiber filters and cell harvester.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of Fadolmidine hydrochloride across a wide concentration range (e.g., 9 concentrations).

-

Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]Rauwolscine, and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or one of the Fadolmidine dilutions.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination & Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Fadolmidine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Fadolmidine that inhibits 50% of the specific [³H]Rauwolscine binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Workflow: In Vivo Assessment of Antinociception and Motor Function

The following diagram illustrates a typical experimental workflow for evaluating the effects of intrathecally administered Fadolmidine in a rodent model.

Caption: Workflow for preclinical evaluation of intrathecal Fadolmidine.

Summary and Future Directions